1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
Description
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-28-17-5-3-14(7-19(17)29-2)10-23-22(27)24-11-15-8-21(26)25(12-15)16-4-6-18-20(9-16)31-13-30-18/h3-7,9,15H,8,10-13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLRYBGKSURMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises two primary subunits:
- 5-Oxo-pyrrolidine-3-ylmethylbenzo[d]dioxole : Synthesized via cyclization of γ-aminobutyric acid derivatives followed by benzodioxole incorporation.
- 3,4-Dimethoxybenzyl isocyanate : Generated from 3,4-dimethoxybenzylamine using phosgene alternatives such as triphosgene.
The urea linkage is formed through a coupling reaction between the pyrrolidinone-bearing amine and the dimethoxybenzyl isocyanate. Computational modeling suggests steric hindrance from the benzodioxole group necessitates catalyst optimization.
Synthetic Routes
Classical Phosgene-Mediated Urea Formation
Phosgene-based methods, while efficient, pose safety risks. A modified approach uses triphosgene (bis(trichloromethyl) carbonate) to generate the isocyanate intermediate:
Step 1 : 3,4-Dimethoxybenzylamine (1.0 equiv) reacts with triphosgene (0.33 equiv) in dichloromethane at −10°C, yielding 3,4-dimethoxybenzyl isocyanate.
Step 2 : The isocyanate reacts with 1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methylamine in THF at 30°C for 12 hours. Early trials achieved 62% yield but required rigorous exclusion of moisture.
Table 1: Optimization of Triphosgene Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | −10 | 58 |
| NaHCO₃ | THF | 25 | 41 |
| t-BuONa | DMF | 0 | 72 |
Base selection significantly impacts yield, with t-BuONa suppressing hydrolysis side reactions.
Copper-Catalyzed Isocyanide Coupling
A safer alternative employs aryl isocyanides and O-benzoyl hydroxylamines under Cu(OAc)₂ catalysis:
Procedure :
- 1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl isocyanide (1.2 equiv) and O-benzoyl hydroxylamine (1.0 equiv) are combined with Cu(OAc)₂ (10 mol%) and t-BuONa (2.0 equiv) in THF.
- The mixture is stirred at 30°C for 12 hours, followed by silica gel chromatography to isolate the urea product.
This method achieves 86% yield with minimal by-products, attributed to the base’s role in stabilizing the copper-isocyanide complex.
Carbonyldiimidazole (CDI)-Mediated Coupling
CDI offers a phosgene-free route:
Step 1 : 3,4-Dimethoxybenzylamine (1.0 equiv) reacts with CDI (1.2 equiv) in THF to form an imidazolide intermediate.
Step 2 : The intermediate couples with the pyrrolidinone-bearing amine at 50°C for 6 hours, yielding the target compound in 68% yield.
CDI minimizes chlorinated by-products but requires anhydrous conditions to prevent imidazole recycling.
Reaction Optimization
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (600 MHz, CDCl₃): δ 10.91 (s, 1H, NH), 8.56–8.54 (m, 1H, ArH), 7.67–7.47 (m, 6H, ArH), 6.96 (m, 1H, ArH), 4.32 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.76 (t, J = 6.0 Hz, 4H, pyrrolidinone), 2.91 (m, 2H, CH₂).
HRMS : m/z calculated for C₂₃H₂₆N₃O₆ [M+H]⁺: 452.1812; found: 452.1809.
Industrial Scalability Considerations
Continuous flow reactors improve safety and yield for triphosgene-mediated routes:
- Residence Time : 8 minutes at 0.5 mL/min flow rate.
- By-Product Formation : <2% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Its structural components suggest that it may interact with specific biological targets involved in cancer progression.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited significant inhibition of cell proliferation in breast and lung cancer cells, potentially through the induction of apoptosis.
Neuropharmacology
Research indicates that the compound may have neuroprotective properties. The benzo[d][1,3]dioxole structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in conditions like Alzheimer's disease.
Anti-inflammatory Properties
The urea group in the compound has been linked to anti-inflammatory activity. This property can be beneficial in developing treatments for inflammatory diseases.
Case Study: Inflammatory Response Modulation
Experimental models showed that treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Biological Interactions
The compound's efficacy can be attributed to its ability to interact with various biological molecules:
- Inhibition of Enzymes : The urea group may inhibit enzymes involved in tumor growth.
- Receptor Modulation : It may act on neurotransmitter receptors, enhancing neuroprotective effects.
Research Opportunities
Further studies are needed to fully elucidate the mechanisms of action of this compound and its potential therapeutic applications. Areas of focus include:
- Clinical Trials : To assess safety and efficacy in human subjects.
- Structure-Activity Relationship Studies : To optimize the chemical structure for enhanced potency and selectivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs (Table 1):
- Urea derivatives : Compound 12 (1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea) retains the benzodioxole-urea framework but replaces the 3,4-dimethoxybenzyl and pyrrolidinyl groups with a 3-chlorobenzoyl moiety .
- Pyrrolidine-containing analogs : Compound 27 () features a benzo[d][1,3]dioxol-5-yl group linked to a 3,4-dimethoxybenzyl-substituted pyrrolidine via a thiazole-carboxylic acid bridge, differing in the absence of a urea group .
- Pyrazole derivatives : Compound 1 () incorporates a benzo[d][1,3]dioxol-5-yl group on a pyrazole ring, lacking the urea and pyrrolidine elements .
Table 1: Structural and Functional Comparison
Pharmacological Activity
- The urea group may confer kinase or protease inhibitory effects, as seen in other ureas .
- Contrasts : Compound 12 lacks the 3,4-dimethoxybenzyl group, which may reduce CNS penetration compared to the target compound .
Physical and Chemical Properties
- Stability : The 5-oxopyrrolidin-3-yl group may introduce hydrolytic susceptibility under acidic conditions, unlike the more stable thiazole in Compound 27 .
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic derivative that incorporates multiple pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities, particularly in anticancer research.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance:
- A study synthesized several derivatives with similar structures and evaluated their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay. Some compounds demonstrated significant antitumor activity with IC50 values lower than that of standard drugs like doxorubicin .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
This table illustrates the potency of selected compounds compared to a standard chemotherapeutic agent.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers for promoting cell proliferation and survival.
- Apoptosis Induction : The assessment of apoptosis via annexin V-FITC staining indicated that these compounds could trigger programmed cell death in cancer cells. The study noted alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2, suggesting that these compounds may promote apoptosis through mitochondrial pathways .
- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.
Study on Structural Variants
In a comparative study of various benzo[d][1,3]dioxole derivatives, researchers found that modifications to the substituents on the dioxole ring significantly influenced biological activity. For example, derivatives with methoxy groups exhibited enhanced cytotoxicity compared to those without .
Clinical Relevance
While preclinical results are promising, further investigation into the pharmacokinetics and toxicity profiles of these compounds is necessary before clinical applications can be considered. Ongoing studies aim to evaluate their safety and efficacy in vivo.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:
- Formation of the pyrrolidinone ring : Cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions .
- Urea linkage formation : Reaction of an isocyanate intermediate with a 3,4-dimethoxybenzylamine derivative, optimized at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to achieve >95% purity. Reverse-phase HPLC may resolve polar impurities .
Basic: How do structural features (e.g., benzo[d][1,3]dioxol, dimethoxybenzyl) influence bioactivity?
Answer:
- Benzo[d][1,3]dioxol moiety : Enhances metabolic stability and modulates electron density, potentially improving binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
- 3,4-Dimethoxybenzyl group : The methoxy groups participate in hydrogen bonding with targets like kinase ATP-binding domains, as shown in molecular docking studies .
- Pyrrolidinone ring : Conformational rigidity may reduce off-target interactions compared to flexible alkyl chains .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2^4-1 design identified optimal conditions: DMF as solvent, 60°C, and 10 mol% Hünig’s base .
- Continuous flow reactors : Mitigate exothermic side reactions during urea formation, improving reproducibility .
- In-line analytics : FTIR monitoring of intermediate isocyanate concentrations reduces batch failures .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Answer:
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, IC50 discrepancies in antiproliferative assays (2–10 μM) were linked to serum albumin binding .
- Metabolite profiling : LC-MS/MS analysis identifies active metabolites (e.g., demethylated dimethoxybenzyl derivatives) that contribute to activity .
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding versus indirect mechanisms .
Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For analogs, HOMO localization on the dioxol ring correlates with radical scavenging activity .
- Molecular Dynamics (MD) : Simulate binding persistence to targets (e.g., 20 ns MD runs showed stable interactions with tubulin’s colchicine site) .
- QSAR models : Use partial least squares (PLS) regression on descriptors like LogP, polar surface area, and Hammett constants to prioritize synthetic targets .
Advanced: How to design SAR studies comparing analogs with modified substituents?
Answer:
- Systematic substitution : Replace dimethoxybenzyl with trifluoromethoxy or nitro groups to assess electronic effects. For example, nitro analogs showed 3-fold higher potency against kinases but increased cytotoxicity .
- Bioisosteric replacements : Substitute benzo[d][1,3]dioxol with thiophene (π-π stacking retention) or pyridine (hydrogen bonding enhancement). Thiophene analogs retained 80% activity in antimicrobial assays .
- Pharmacophore mapping : Overlay crystal structures of target-ligand complexes to identify critical interactions (e.g., methoxy-O···Lys101 hydrogen bond in kinase inhibition) .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) verifies urea NH protons (δ 8.2–8.5 ppm) and pyrrolidinone carbonyl (δ 172 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 454.1842 for C23H24N3O6) with <2 ppm error .
- HPLC purity : Use a C18 column (MeCN/H2O + 0.1% formic acid) to achieve baseline separation of degradation products .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PEG400 (1:4 v/v) for stock solutions, maintaining final DMSO <0.5% in cell assays .
- Prodrug strategies : Synthesize phosphate esters of phenolic -OH groups (if present) to enhance aqueous solubility .
- Nanoparticle formulations : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
